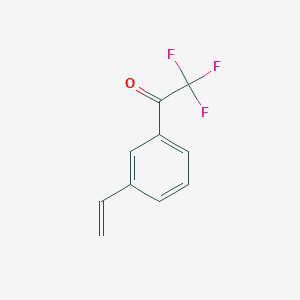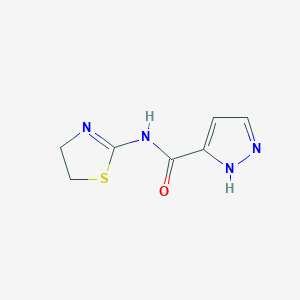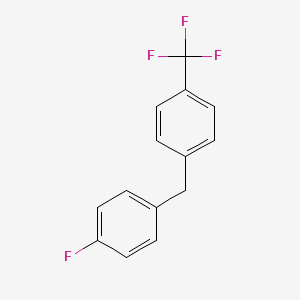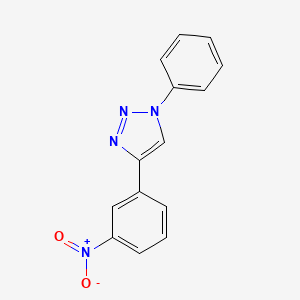
1-(4-Bromo-3-ethenylphenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-3-vinylphenyl)naphthalene is an organic compound with the molecular formula C18H13Br and a molecular weight of 309.21 g/mol . It is a liquid at room temperature and is typically stored in a refrigerator under an inert atmosphere and dark conditions to maintain its stability . This compound is primarily used for laboratory purposes and is not intended for use in pharmaceuticals, cosmetics, or food additives .
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-3-vinylphenyl)naphthalene involves several steps, typically starting with the bromination of naphthalene. The bromination reaction is carried out using bromine in the presence of a catalyst, such as iron or aluminum bromide, to yield 1-bromonaphthalene . The next step involves the vinylation of the brominated product. This can be achieved through a Heck reaction, where 1-bromonaphthalene is reacted with a vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions usually include a temperature range of 80-120°C and an inert atmosphere to prevent oxidation .
Analyse Chemischer Reaktionen
1-(4-Bromo-3-vinylphenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as cyanide, to form nitriles.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using hydrogenation reactions to form the corresponding ethyl derivative.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-3-vinylphenyl)naphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-3-vinylphenyl)naphthalene involves its interaction with various molecular targets. The vinyl group allows for the formation of covalent bonds with nucleophiles, while the bromine atom can participate in halogen bonding . These interactions can affect the compound’s reactivity and its ability to participate in different chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-3-vinylphenyl)naphthalene can be compared to other similar compounds, such as:
1-Bromonaphthalene: This compound is similar in structure but lacks the vinyl group, making it less reactive in certain types of reactions.
2-Bromonaphthalene: Another isomer of bromonaphthalene, differing in the position of the bromine atom, which affects its re
Eigenschaften
Molekularformel |
C18H13Br |
|---|---|
Molekulargewicht |
309.2 g/mol |
IUPAC-Name |
1-(4-bromo-3-ethenylphenyl)naphthalene |
InChI |
InChI=1S/C18H13Br/c1-2-13-12-15(10-11-18(13)19)17-9-5-7-14-6-3-4-8-16(14)17/h2-12H,1H2 |
InChI-Schlüssel |
HEGBAXFHUCYMTG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=CC(=C1)C2=CC=CC3=CC=CC=C32)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde](/img/structure/B14133623.png)
![Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)

![Benzo[b]thiophen-3-amine,n-phenyl-](/img/structure/B14133643.png)



![(Oxiran-2-yl)methyl 3-methoxy-4-[(oxiran-2-yl)methoxy]benzoate](/img/structure/B14133668.png)


![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)


